Receptor Binding Affinity (Ki): Clidinium Bromide vs. Dicyclomine, Atropine, and Glycopyrrolate
Clidinium bromide demonstrates a high binding affinity for gastrointestinal muscarinic receptors (Ki = 3 nM) against [3H]quinuclidinyl benzilate (QNB) in rat colonic enterocytes . This affinity is quantitatively comparable to atropine (Ki = 3.5 ± 0.3 nM) and slightly higher than the M1 affinity of dicyclomine (Ki = 5.1 nM) , while distinct from the sub-nanomolar potency of glycopyrrolate (Ki range 0.5–3.6 nM) [1].
| Evidence Dimension | Muscarinic Receptor Binding Affinity (Inhibition Constant, Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM (Clidinium Bromide) |
| Comparator Or Baseline | Dicyclomine (M1: Ki = 5.1 nM); Atropine (Ki = 3.5 nM); Glycopyrrolate (Ki = 0.5–3.6 nM) |
| Quantified Difference | Clidinium exhibits 1.7-fold higher affinity vs. dicyclomine M1; comparable affinity to atropine; ~6-fold lower affinity vs. most potent glycopyrrolate values. |
| Conditions | [3H]QNB competition binding assay in rat colonic enterocyte membranes (Clidinium); Human M1 expressed in CHO cells (Dicyclomine); Human HASM membranes (Glycopyrrolate). |
Why This Matters
The intermediate Ki of 3 nM establishes clidinium bromide as a high-affinity yet potentially less broadly suppressive mAChR antagonist than glycopyrrolate, which may translate to a differentiated window for GI-specific research applications without excessive systemic anticholinergic tone.
- [1] Haddad EB, Patel H, Keeling JE, et al. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. Br J Pharmacol. 1999;127(2):413-420. View Source
